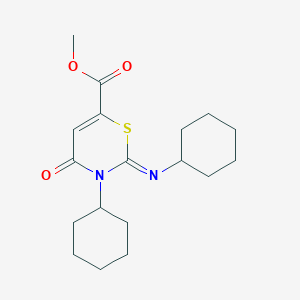
N-(5-bromo-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide, also known by its chemical formula C17H15BrN2O5, is a complex organic compound. Let’s break down its structure:
N-(5-bromo-2-hydroxyphenyl): This part of the compound contains a bromine-substituted phenyl ring with a hydroxyl group.
3-(2,5-dimethoxyphenyl): Here, we have another phenyl ring with two methoxy (OCH) groups attached at specific positions.
4,5-dihydro-1,2-oxazole-5-carboxamide: The core structure consists of an oxazole ring fused with a carboxamide group.
Preparation Methods
The synthetic routes to obtain this compound involve several steps. While I don’t have specific details on industrial production methods, researchers typically follow these steps:
Bromination: Start with a suitable precursor containing the phenyl ring. Introduce bromine to the aromatic system to form the 5-bromo-2-hydroxyphenyl moiety.
Methoxylation: Add methoxy groups to the other phenyl ring using appropriate reagents (e.g., methanol and acid catalysts).
Oxazole Formation: Cyclize the compound to form the oxazole ring. This can be achieved through condensation reactions.
Carboxamide Formation: Introduce the carboxamide group using amine and carboxylic acid derivatives.
Chemical Reactions Analysis
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The bromine atom is susceptible to nucleophilic substitution.
Reduction: Reduction of the oxazole ring may be possible.
Reagents: Common reagents include bromine, methanol, acids, amines, and reducing agents.
Major Products: The final compound itself is the major product.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate due to its unique structure.
Biology: Explore its interactions with biological macromolecules.
Chemistry: Study its reactivity and design related compounds.
Industry: Assess its use in materials science or as a building block for other molecules.
Mechanism of Action
Targets: Investigate which cellular components (enzymes, receptors, etc.) it interacts with.
Pathways: Understand the signaling pathways affected by this compound.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would compare it to related oxazole derivatives, considering factors like substituents and functional groups.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C18H17BrN2O5 |
|---|---|
Molecular Weight |
421.2 g/mol |
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H17BrN2O5/c1-24-11-4-6-16(25-2)12(8-11)13-9-17(26-21-13)18(23)20-14-7-10(19)3-5-15(14)22/h3-8,17,22H,9H2,1-2H3,(H,20,23) |
InChI Key |
OBHJXFZIPRCFAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11425957.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11425958.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B11425968.png)
![dimethyl 1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11425977.png)
![5-(4-bromophenyl)-3,4-bis(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11425985.png)
![7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-butyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11425988.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11425993.png)
![10-(2,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11426000.png)
![N-(4-fluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11426022.png)
![N-(2-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11426028.png)
![{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B11426045.png)

![dimethyl 1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11426050.png)

